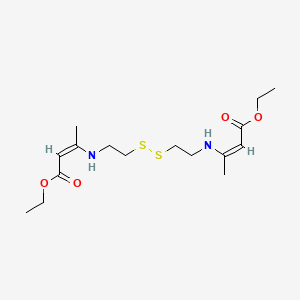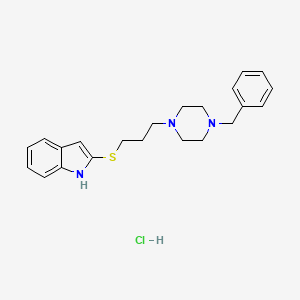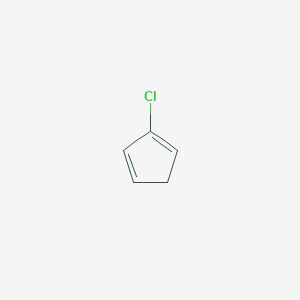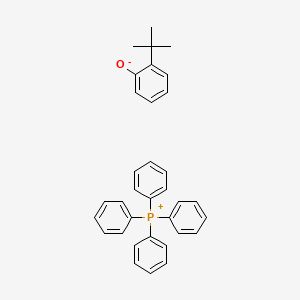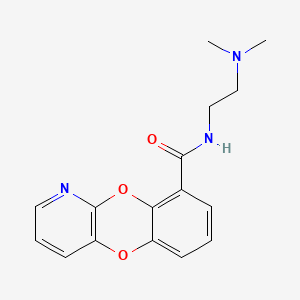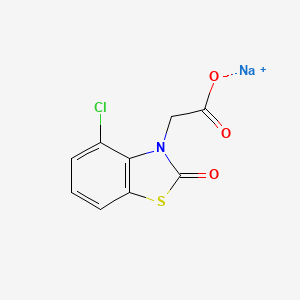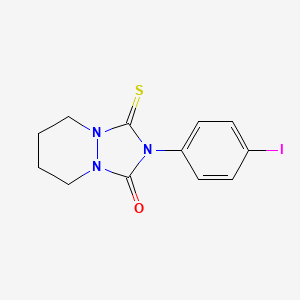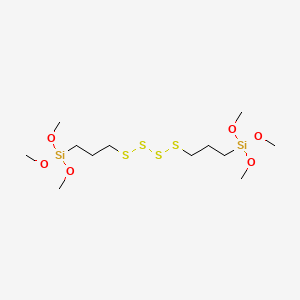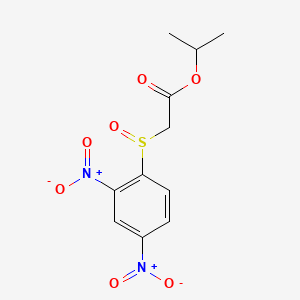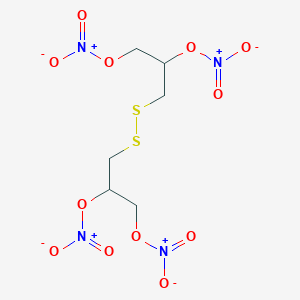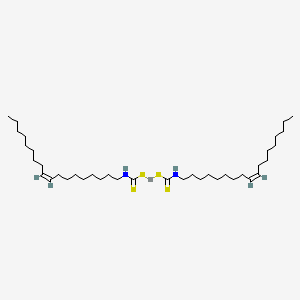
Bis((Z)-9-octadecen-1-yldithiocarbamato-S,S')zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Bis[(Z)-9-octadecen-1-yldithiocarbamato-S,S’)]zinc typically involves the reaction of zinc salts with dithiocarbamate ligands . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Bis[(Z)-9-octadecen-1-yldithiocarbamato-S,S’)]zinc undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other zinc-containing compounds . In biology, it has been studied for its potential antimicrobial properties . In medicine, it is being explored for its potential use in drug delivery systems . In industry, it is used as a stabilizer in rubber and plastic manufacturing .
Mechanism of Action
The mechanism of action of Bis[(Z)-9-octadecen-1-yldithiocarbamato-S,S’)]zinc involves its interaction with cellular components, leading to the disruption of cellular processes . The molecular targets and pathways involved include the inhibition of enzyme activity and interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to Bis[(Z)-9-octadecen-1-yldithiocarbamato-S,S’)]zinc include other zinc dithiocarbamates such as zinc diethyldithiocarbamate and zinc dimethyldithiocarbamate . These compounds share similar chemical properties but differ in their specific applications and effectiveness . Bis[(Z)-9-octadecen-1-yldithiocarbamato-S,S’)]zinc is unique due to its specific ligand structure, which imparts distinct chemical and physical properties .
Properties
CAS No. |
93918-77-5 |
|---|---|
Molecular Formula |
C38H72N2S4Zn |
Molecular Weight |
750.6 g/mol |
IUPAC Name |
zinc;N-[(Z)-octadec-9-enyl]carbamodithioate |
InChI |
InChI=1S/2C19H37NS2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19(21)22;/h2*9-10H,2-8,11-18H2,1H3,(H2,20,21,22);/q;;+2/p-2/b2*10-9-; |
InChI Key |
KBWQFZOFEGDQBM-CVBJKYQLSA-L |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCNC(=S)[S-].CCCCCCCC/C=C\CCCCCCCCNC(=S)[S-].[Zn+2] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCNC(=S)[S-].CCCCCCCCC=CCCCCCCCCNC(=S)[S-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


